4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an aldehyde group attached to the pyrazole ring. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-(difluoromethyl)-1H-pyrazole with a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluoromethyl group can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(difluoromethyl)-1H-pyrazole
- 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
Uniqueness
4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the difluoromethyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H3BrF2N2O |
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Molecular Weight |
224.99 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H3BrF2N2O/c6-3-1-9-10(5(7)8)4(3)2-11/h1-2,5H |
InChI Key |
JUIRUGKNDKKQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1Br)C=O)C(F)F |
Origin of Product |
United States |
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